



Application Notes: Rehmannioside D in Diminished Ovarian Reserve (DOR) Research

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Introduction

Diminished Ovarian Reserve (DOR) is a condition characterized by a reduction in the quantity and/or quality of oocytes, leading to decreased female fertility.[1] It is clinically identified by elevated follicle-stimulating hormone (FSH), reduced anti-Müllerian hormone (AMH), and a low antral follicle count.[1][2] A key pathological feature of DOR is the accelerated apoptosis of ovarian granulosa cells, which are crucial for follicle development and oocyte health.[2][3] **Rehmannioside D** (RD), a natural iridoid glycoside isolated from Rehmannia glutinosa, has emerged as a promising therapeutic agent.[2] Research has demonstrated that **Rehmannioside D** can mitigate the progression of DOR by protecting granulosa cells from apoptosis and improving overall ovarian function in preclinical models.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for researchers studying the effects of **Rehmannioside D** in a cyclophosphamide-induced rat model of DOR.

Mechanism of Action: The FOXO1/KLOTHO Axis

Rehmannioside D exerts its protective effects on the ovaries primarily through the upregulation of the Forkhead Box O1 (FOXO1)/KLOTHO signaling axis.[4][5][7] In the DOR state, the expression of both FOXO1 and the anti-aging protein KLOTHO is significantly suppressed.[4][5] **Rehmannioside D** administration reverses this suppression. The proposed mechanism involves RD enhancing the expression of the transcription factor FOXO1.[2][3] FOXO1 then binds directly to the promoter region of the KLOTHO gene, facilitating its

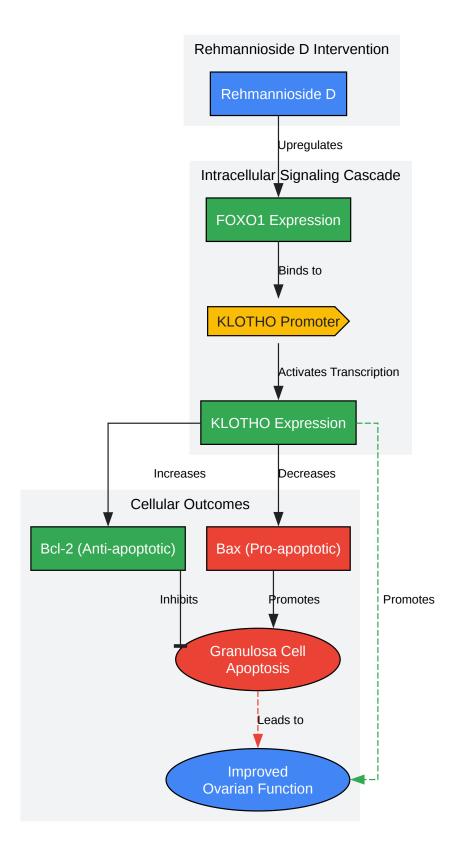




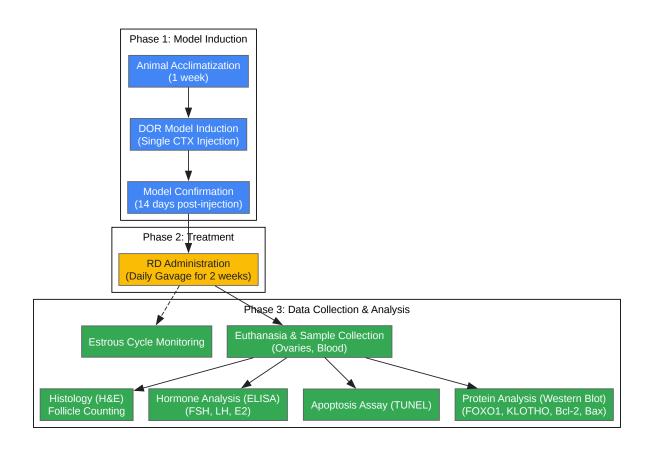


transcription and increasing KLOTHO protein levels.[4][6] This signaling cascade helps to diminish granulosa cell apoptosis by modulating the expression of apoptosis-related proteins, specifically by increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.[2][4]









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